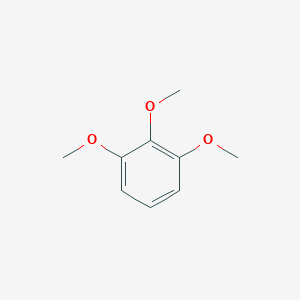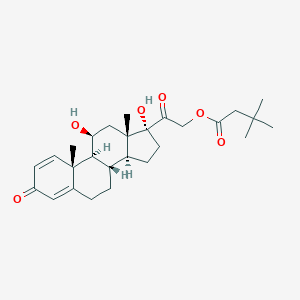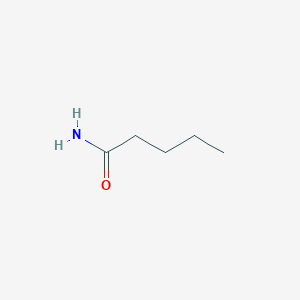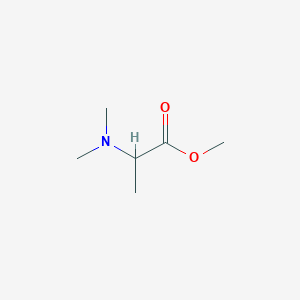
Azure B
Übersicht
Beschreibung
Azure B, also known as this compound chloride, is a cationic dye and a major metabolite of Methylene blue. It is widely used in biological staining, particularly in Azure eosin stains for blood smears. This compound is known for its selective and reversible inhibition of monoamine oxidase A (MAO-A), making it significant in both research and clinical settings .
Wissenschaftliche Forschungsanwendungen
Azure B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: Widely used in staining protocols for blood smears and other biological samples to differentiate cellular components.
Medicine: Investigated for its antidepressant properties due to its inhibition of monoamine oxidase A. It is also used in photodynamic therapy for certain types of cancer.
Industry: Employed in the textile industry for dyeing fabrics and in the production of colored inks
Wirkmechanismus
Target of Action
Azure B, a metabolite of Methylene Blue, is a potent, selective, and reversible inhibitor of Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .
Mode of Action
This compound interacts with its target, MAO-A, by inhibiting its activity. This inhibition is reversible and highly potent, with an IC50 value of 11 nM for recombinant human MAO-A . This means that this compound can bind to the active site of the MAO-A enzyme, preventing it from catalyzing its usual reactions .
Biochemical Pathways
By inhibiting MAO-A, this compound affects the metabolic pathways of monoamines, particularly those involving neurotransmitters like serotonin and norepinephrine . This can lead to an increase in the levels of these neurotransmitters, as their breakdown is reduced . The exact downstream effects can vary, but they are often associated with mood regulation and neural signaling .
Pharmacokinetics
As a metabolite of methylene blue, it is reasonable to assume that it shares some pharmacokinetic properties with its parent compound
Result of Action
The inhibition of MAO-A by this compound can lead to significant antidepressant-like effects . This is likely due to the increased levels of serotonin and norepinephrine in the brain, neurotransmitters that are known to play key roles in mood regulation .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These could include the presence of other substances in the body, the pH of the environment, and the temperature . .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Azure B wird aus Methylenblau durch einen Demethylierungsprozess synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung starker Säuren oder Basen, um die Methylgruppen aus Methylenblau zu entfernen, was zur Bildung von this compound führt. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und kontrollierte pH-Werte, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound in großen Mengen unter Verwendung ähnlicher Demethylierungsprozesse hergestellt, die jedoch auf höhere Volumina ausgelegt sind. Der Prozess beinhaltet eine kontinuierliche Überwachung und Anpassung der Reaktionsbedingungen, um die Produktqualität und Ausbeute zu gewährleisten. Das Endprodukt wird durch Kristallisation oder andere Trennverfahren gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Azure B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die seine Farbe und Färbeeigenschaften verändern können.
Reduktion: Reduktionsreaktionen können this compound zurück in seine Stammverbindung, Methylenblau, umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen seine funktionellen Gruppen durch andere chemische Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Zinkstaub werden häufig verwendet.
Substitution: Verschiedene Nucleophile können unter sauren oder basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte:
Oxidation: Verschiedene Oxidationsprodukte abhängig vom Oxidationsgrad.
Reduktion: Methylenblau.
Substitution: Verschiedene substituierte Azure-B-Derivate, abhängig vom verwendeten Nucleophil.
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als pH-Indikator und in Redox-Titrationen aufgrund seiner farbempfindlichen Eigenschaften verwendet.
Biologie: Weit verbreitet in Färbeprotokollen für Blutausstriche und andere biologische Proben, um Zellbestandteile zu unterscheiden.
Medizin: Wird wegen seiner antidepressiven Eigenschaften untersucht, da es die Monoaminoxidase A hemmt. Es wird auch in der Photodynamischen Therapie bei bestimmten Krebsarten eingesetzt.
Industrie: Eingesetzt in der Textilindustrie zum Färben von Stoffen und in der Produktion von farbigen Tinten
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung der Monoaminoxidase A (MAO-A). Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel von Monoaminen wie Serotonin und Noradrenalin im Gehirn, was antidepressive Wirkungen haben kann. Die Verbindung bindet an die aktive Stelle von MAO-A und verhindert den Abbau dieser Neurotransmitter, wodurch ihre Verfügbarkeit und Aktivität erhöht wird .
Ähnliche Verbindungen:
Methylenblau: Die Stammverbindung von this compound, die für ähnliche Färbezwecke verwendet wird und auch MAO-A-hemmende Eigenschaften besitzt.
Azure A: Ein weiterer Metabolit von Methylenblau, der in ähnlichen Färbeanwendungen verwendet wird, aber etwas andere Färbeeigenschaften aufweist.
Thionin: Ein verwandter Farbstoff mit ähnlicher chemischer Struktur und Anwendung in der biologischen Färbung.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als MAO-A-Hemmer. Seine besonderen Färbeeigenschaften machen es besonders nützlich, um Zellbestandteile in biologischen Proben zu unterscheiden. Darüber hinaus unterstreichen seine potenziellen therapeutischen Anwendungen bei der Behandlung von Depressionen und bestimmten Krebsarten seine Vielseitigkeit und Bedeutung sowohl in der Forschung als auch in klinischen Umgebungen .
Vergleich Mit ähnlichen Verbindungen
Methylene Blue: The parent compound of Azure B, used for similar staining purposes and also has MAO-A inhibitory properties.
Azure A: Another metabolite of Methylene blue, used in similar staining applications but with slightly different staining properties.
Thionine: A related dye with similar chemical structure and applications in biological staining.
Uniqueness of this compound: this compound is unique due to its high selectivity and potency as an MAO-A inhibitor. Its distinct staining properties make it particularly useful in differentiating cellular components in biological samples. Additionally, its potential therapeutic applications in treating depression and certain cancers highlight its versatility and importance in both research and clinical settings .
Eigenschaften
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJEIWCTMMZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040158, DTXSID40944111 | |
| Record name | Azure B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-55-5, 1231958-32-9 | |
| Record name | Azure B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azure B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azure B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZURE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azure B, a cationic dye, primarily interacts with nucleic acids. Its planar structure allows it to intercalate between the base pairs of DNA and RNA. [, ] This intercalation can interfere with DNA replication and RNA transcription processes. [, ] Additionally, this compound can bind to anionic polyelectrolytes through electrostatic interactions, causing spectral shifts known as metachromasy. [, ]
ANone:
- Spectroscopic Data: this compound exhibits a characteristic absorption maximum (λmax) around 650 nm in its UV-Vis spectrum. [, , ] The exact wavelength can shift slightly depending on the solvent and its interaction with other molecules.
- Biological Staining: this compound is a key component of Romanowsky stains used for staining blood cells and identifying different cell types based on their staining patterns. [, , , ]
- Photodynamic Therapy: Research suggests that this compound can act as a photosensitizer in photodynamic therapy, potentially targeting cancer cells. [, ]
- Electrochemical Sensors: The electrochemical properties of poly(this compound) make it a promising material for developing electrochemical sensors and biosensors. [, ]
A: this compound can catalyze photodynamic reactions, particularly in the presence of light. It can facilitate the photo-oxidation of nucleic acids, primarily guanine bases, leading to their degradation. [] This property has been investigated for its potential in antiviral therapy, specifically targeting viral RNA. []
ANone: While the provided research does not delve into specific computational studies, there is potential for using computational chemistry techniques to study this compound. For example:
ANone: Research on the SAR of this compound and related thiazine dyes highlights the influence of structural modifications on their properties:
- Methylation: The degree of methylation on the thiazine ring system affects the dye's interaction with DNA. For instance, the presence of methyl groups in Methylene Blue contributes to its radioprotective effects, while this compound, with fewer methyl groups, exhibits radiosensitizing properties. []
A: this compound's stability is influenced by pH, temperature, and light. [, , ] Formulation strategies to enhance its stability and bioavailability could include:
ANone: The provided research primarily focuses on the fundamental properties and applications of this compound. Information on specific SHE regulations, risk assessments, and responsible handling practices would need to be obtained from relevant regulatory agencies and material safety data sheets.
A: this compound has a long history in biological staining, dating back to the early 20th century with the development of Romanowsky stains. [] Key milestones include:
- Synthesis and Characterization: Early work focused on synthesizing this compound and elucidating its chemical structure. [, , ]
- Mechanism of Staining: Researchers investigated the interaction of this compound with cellular components like DNA, RNA, and proteins to understand the basis of its staining properties. [, , ]
- Applications Beyond Staining: More recently, research has explored the potential of this compound in areas like photodynamic therapy, electrochemical sensing, and material science. [, , , ]
ANone: this compound research exemplifies cross-disciplinary collaboration, drawing upon:
- Chemistry: For synthesizing, purifying, and characterizing the dye and its derivatives. [, , ]
- Biology: For understanding its interaction with cells and its applications in biological staining and potential therapeutic strategies. [, , , ]
- Material Science: For exploring its use in developing sensors, electrochemical devices, and novel materials. [, ]
- Physics: For investigating its photophysical properties and potential in photodynamic therapy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)

![4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide](/img/structure/B147667.png)




![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)



![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)
